molecular formula C11H11NO2 B15311183 1-(1-Isocyanatocyclopropyl)-2-methoxybenzene

1-(1-Isocyanatocyclopropyl)-2-methoxybenzene

Cat. No.: B15311183
M. Wt: 189.21 g/mol
InChI Key: XROLZYKNDGHYJQ-UHFFFAOYSA-N
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Description

1-(1-Isocyanatocyclopropyl)-2-methoxybenzene is a cyclopropyl-substituted aromatic compound containing an isocyanate functional group (-NCO) and a methoxy (-OCH₃) substituent. Its cyclopropane ring introduces steric and electronic effects that influence its stability and interaction with biological targets.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-(1-isocyanatocyclopropyl)-2-methoxybenzene

InChI

InChI=1S/C11H11NO2/c1-14-10-5-3-2-4-9(10)11(6-7-11)12-8-13/h2-5H,6-7H2,1H3

InChI Key

XROLZYKNDGHYJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(CC2)N=C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Isocyanatocyclopropyl)-2-methoxybenzene typically involves the reaction of 1-(1-cyclopropyl)-2-methoxybenzene with phosgene or a similar isocyanate precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1-Isocyanatocyclopropyl)-2-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-(1-Isocyanatocyclopropyl)-2-methoxybenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or modification.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Isocyanatocyclopropyl)-2-methoxybenzene involves its highly reactive isocyanate group. This group can react with nucleophiles, such as amines and alcohols, to form urea and carbamate derivatives. These reactions are often catalyzed by transition metals, which facilitate the formation of reactive intermediates and enhance the reaction rate .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence extensively discusses 1-(2,3-Dibenzimidazol-2-ylpropyl)-2-methoxybenzene (DBMB) , a structurally distinct but functionally relevant compound. Below is a comparative analysis based on structural analogs and functional groups:

2.1 Structural Analogs
Compound Name Key Functional Groups Biological Activity Mechanism of Action References
DBMB Dibenzimidazolylpropyl, methoxy Syk kinase inhibitor; anti-inflammatory Inhibits Syk-mediated phosphorylation of NF-κB pathway components (e.g., p85, IKK)
1-(1-Isocyanatocyclopropyl)-2-methoxybenzene Cyclopropyl isocyanate, methoxy No direct data Not studied in provided evidence -
Luteolin (flavonoid) Hydroxyl, flavone backbone Anti-inflammatory via Src/Syk inhibition Targets ATP-binding pockets of Src/Syk kinases
Ginsenoside Rp1 Triterpenoid saponin Suppresses NF-κB via IKKβ inhibition Blocks promoter activation of iNOS and COX-2 genes
2.2 Functional Group Analysis
  • Isocyanate vs. Benzimidazole: Isocyanate (-NCO): Highly reactive, forms urethane or urea bonds in polymer synthesis. No evidence of kinase inhibition. Benzimidazole: Aromatic heterocycle with kinase-inhibitory properties. DBMB’s dibenzimidazole groups enable Syk binding via π-π stacking and hydrogen bonding .
  • Methoxy Group (-OCH₃) :
    Present in both compounds, this group enhances lipophilicity and membrane permeability. In DBMB, it stabilizes interactions with Syk’s hydrophobic pockets .

2.3 Pharmacological Activity
  • DBMB: Anti-inflammatory: Reduces NO and PGE₂ production by 60% at 50 µM in LPS-stimulated macrophages . Target Specificity: Directly inhibits Syk kinase (IC₅₀ ~5 µM), suppressing downstream NF-κB activation . Cytotoxicity: Non-toxic up to 50 µM in RAW264.7 cells (MTT assay) .
  • This compound: No pharmacological data are available in the provided evidence.

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